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Compound of Interest

Compound Name: 5-Methyl-4-hexenoic acid

Cat. No.: B1590576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methyl-4-hexenoic acid (CAS No: 5636-65-7), a valuable intermediate in organic synthesis.

The document collates available experimental data and supplements it with predicted values

based on established spectroscopic principles to offer a complete reference for researchers.

Molecular Structure and Properties
5-Methyl-4-hexenoic acid is an unsaturated carboxylic acid with the molecular formula

C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1] Its structure features a carbon-carbon

double bond between C4 and C5, and a terminal carboxylic acid group.

Property Value

Molecular Formula C₇H₁₂O₂

Molecular Weight 128.17 g/mol

IUPAC Name 5-methylhex-4-enoic acid

CAS Number 5636-65-7
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The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 5-Methyl-4-hexenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

No experimental ¹H NMR data was found in publicly accessible databases. The following data

is predicted based on empirical calculations and known chemical shift values for similar

structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Methyl-4-hexenoic acid

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11.5 Singlet 1H -COOH

~5.1 Triplet 1H H-4

~2.4 Triplet 2H H-2

~2.3 Quartet 2H H-3

~1.7 Singlet 3H C5-CH₃

~1.6 Singlet 3H C5-CH₃

While the existence of a ¹³C NMR spectrum is noted in some databases, the specific chemical

shifts are not publicly available.[2][3] The data presented below is predicted.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Methyl-4-hexenoic acid
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Chemical Shift (ppm) Assignment

~179 C-1 (C=O)

~133 C-5

~122 C-4

~34 C-2

~28 C-3

~26 C5-CH₃

~18 C5-CH₃

Infrared (IR) Spectroscopy
Specific experimental IR absorption data for 5-Methyl-4-hexenoic acid is not readily available.

The following table lists the expected characteristic absorption bands based on the functional

groups present in the molecule.

Table 3: Predicted IR Absorption Data for 5-Methyl-4-hexenoic acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

2970-2850 Medium-Strong C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic acid)

~1670 Weak C=C stretch (Alkene)

~1440 Medium C-H bend (CH₂)

~1300 Medium O-H bend (Carboxylic acid)

~1250 Medium C-O stretch (Carboxylic acid)

Mass Spectrometry (MS)
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A GC-MS spectrum of 5-Methyl-4-hexenoic acid is available, indicating the use of a Shimadzu

GCMS-QP2010S instrument.[1] The primary ionization technique is Electron Ionization (EI).

A detailed experimental mass spectrum with relative intensities was not found. The following

table outlines the expected major fragments based on the structure of 5-Methyl-4-hexenoic
acid.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 5-Methyl-4-hexenoic acid

m/z Proposed Fragment

128 [M]⁺ (Molecular Ion)

113 [M - CH₃]⁺

87 [M - C₃H₇]⁺

69 [C₅H₉]⁺

43 [C₃H₇]⁺

41 [C₃H₅]⁺

Experimental Protocols
Detailed experimental protocols for the acquisition of the presented data are not available in

the public domain. However, the following sections describe general methodologies for

obtaining such spectroscopic data for a liquid carboxylic acid like 5-Methyl-4-hexenoic acid.

NMR Spectroscopy
Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved

in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (0.00 ppm).

Instrumentation and Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.
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¹H NMR: A standard single-pulse experiment is performed. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5

seconds, and a spectral width that encompasses all expected proton signals.

¹³C NMR: A proton-decoupled experiment (e.g., using the DEPT pulse sequence to

determine carbon types) is typically employed. A larger number of scans and a longer

relaxation delay are often necessary due to the lower natural abundance and smaller

gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A drop of the neat liquid sample is

placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The crystal is then

cleaned with an appropriate solvent (e.g., isopropanol) after the measurement.

Instrumentation and Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the

sample spectrum is acquired. The final spectrum is typically an average of multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS)
Sample Preparation: The sample is typically diluted in a volatile organic solvent (e.g.,

dichloromethane or hexane) to an appropriate concentration (e.g., 1 mg/mL).

Instrumentation and Acquisition:

Gas Chromatograph (GC): A capillary column suitable for the analysis of organic acids (e.g.,

a wax or a modified silica column) is used. The oven temperature is programmed to ramp

from a low initial temperature to a final temperature to ensure separation of the analyte from

any impurities. Helium is commonly used as the carrier gas.

Mass Spectrometer (MS): The GC is coupled to a mass spectrometer, such as a quadrupole

or ion trap analyzer.
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Ionization: Electron Ionization (EI) is a common method, where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV).

Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to

detect the molecular ion and its fragments.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 5-Methyl-4-hexenoic acid.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Methyl-4-hexenoic acid | C7H12O2 | CID 12425324 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. spectrabase.com [spectrabase.com]

3. 5-Methylhex-5-enoic acid | C7H12O2 | CID 549600 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-4-hexenoic Acid: An
In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590576#spectroscopic-data-of-5-methyl-4-
hexenoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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